N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({4-oxo-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-2-YL}sulfanyl)propanamide
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Overview
Description
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({4-oxo-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-2-YL}sulfanyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro-trifluoromethylphenyl group and a cyclopenta-pyrimidinyl-sulfanyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({4-oxo-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-2-YL}sulfanyl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the chloro-trifluoromethylphenyl intermediate: This can be achieved through halogenation and trifluoromethylation reactions.
Cyclopenta-pyrimidinyl-sulfanyl intermediate synthesis:
Coupling of intermediates: The final step involves coupling the two intermediates under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({4-oxo-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-2-YL}sulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({4-oxo-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-2-YL}sulfanyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may focus on its potential therapeutic applications, such as its use as a drug candidate.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({4-oxo-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-2-YL}sulfanyl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways: It may influence various biochemical pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chloro-trifluoromethylphenyl derivatives and cyclopenta-pyrimidinyl-sulfanyl compounds. Examples include:
- N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-mercaptoacetamide
- N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(methylthio)propanamide
Uniqueness
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({4-oxo-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-2-YL}sulfanyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15ClF3N3O2S |
---|---|
Molecular Weight |
417.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C17H15ClF3N3O2S/c1-8(27-16-23-12-4-2-3-10(12)15(26)24-16)14(25)22-13-7-9(17(19,20)21)5-6-11(13)18/h5-8H,2-4H2,1H3,(H,22,25)(H,23,24,26) |
InChI Key |
GPASMFFQZVMNLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)SC2=NC3=C(CCC3)C(=O)N2 |
Origin of Product |
United States |
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